Propanoyl chloride, 2-(4-bromophenyl)-

描述

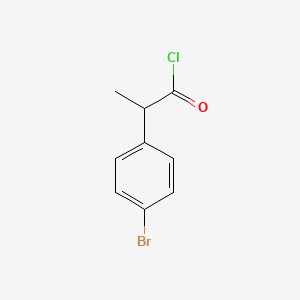

2-(4-Bromophenyl)propanoyl chloride is an acyl chloride derivative featuring a propanoyl backbone substituted at the second carbon with a 4-bromophenyl group. Its molecular formula is C₉H₈BrClO, with a structure characterized by a reactive carbonyl group adjacent to an aromatic ring bearing a bromine atom. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The bromine atom enhances electrophilicity at the carbonyl carbon, making it highly reactive in nucleophilic acyl substitution reactions.

属性

分子式 |

C9H8BrClO |

|---|---|

分子量 |

247.51 g/mol |

IUPAC 名称 |

2-(4-bromophenyl)propanoyl chloride |

InChI |

InChI=1S/C9H8BrClO/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3 |

InChI 键 |

OTVSGUXUQHZGNR-UHFFFAOYSA-N |

规范 SMILES |

CC(C1=CC=C(C=C1)Br)C(=O)Cl |

产品来源 |

United States |

相似化合物的比较

Structural and Electronic Effects

| Compound Name | Substituent on Aryl Ring | Electronic Effect | Reactivity Toward Nucleophiles |

|---|---|---|---|

| 2-(4-Bromophenyl)propanoyl chloride | Bromine (-Br) | Electron-withdrawing (-I) | High (enhanced electrophilicity) |

| 2-(4-Butoxyphenyl)propanoyl chloride | Butoxy (-OCH₂CH₂CH₂CH₃) | Electron-donating (+R) | Moderate (reduced electrophilicity) |

| 2-(4-Hexyloxyphenyl)propanoyl chloride | Hexyloxy (-OCH₂CH₂CH₂CH₂CH₂CH₃) | Electron-donating (+R) | Low (steric hindrance + reduced electrophilicity) |

| 2-(4-Benzamidophenyl)propanoyl chloride | Benzamido (-NHCOC₆H₅) | Electron-withdrawing (-I) | High (similar to bromo derivative) |

Key Observations :

- Electron-withdrawing groups (e.g., -Br, -NHCOC₆H₅) increase the electrophilicity of the carbonyl carbon, accelerating reactions with amines, alcohols, or water.

- Electron-donating groups (e.g., alkoxy chains like -OCH₂CH₂CH₂CH₃) reduce electrophilicity, slowing down acylation reactions. Steric hindrance from longer alkoxy chains (e.g., hexyloxy) further decreases reactivity.

Physical Properties

| Property | 2-(4-Bromophenyl)propanoyl chloride | 2-(4-Butoxyphenyl)propanoyl chloride | 2-(4-Hexyloxyphenyl)propanoyl chloride |

|---|---|---|---|

| Molecular Weight (g/mol) | 261.52 | 255.74 | 297.86 |

| Boiling Point (°C, estimated) | ~220–240 (decomposes) | ~200–220 | ~250–270 |

| Solubility | Low in water; soluble in THF, DCM | Moderate in polar aprotic solvents | Low in polar solvents; soluble in hexane |

Analysis :

Market Trends (General Propanoyl Chloride Context)

- The global propanoyl chloride market (CAS 79-03-8) is projected to grow at 4.2% CAGR from 2024–2030, driven by demand from pharmaceuticals and agrochemicals.

准备方法

Reaction Mechanism and Conditions

The synthesis begins with 4-bromobenzoyl chloride and propionic acid in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate. Key parameters include:

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Molar ratio (AlCl₃:substrate) | 1.2:1 | Maximizes electrophilicity |

| Temperature | 80–90°C | Balances reaction rate & side reactions |

| Solvent | Dichloromethane | Enhances solubility of intermediates |

| Reaction time | 6–8 hours | Ensures complete acylation |

Post-reaction, the mixture undergoes quenching with ice-cold HCl to deactivate AlCl₃, followed by extraction with dichloromethane. Distillation under reduced pressure (40–50 mmHg) isolates the product in 72–78% yield with ≥95% purity.

Challenges and Mitigations

-

Isomer Formation : Competing ortho/meta substitution is minimized by the bromine atom’s strong para-directing effect.

-

Catalyst Handling : AlCl₃’s hygroscopic nature necessitates strict anhydrous conditions, often achieved via molecular sieves or nitrogen atmospheres.

Acid Chlorination of 3-(4-Bromophenyl)propanoic Acid

An alternative route involves converting 3-(4-bromophenyl)propanoic acid to its acyl chloride derivative using chlorinating agents.

Thionyl Chloride (SOCl₂) Protocol

Thionyl chloride is preferred for its high efficiency and gaseous byproduct (SO₂, HCl), which simplifies purification:

Oxalyl Chloride ((COCl)₂) Method

For thermally sensitive substrates, oxalyl chloride offers milder conditions:

-

Reaction occurs at 25–30°C in tetrahydrofuran (THF) with catalytic dimethylformamide (DMF) .

-

Yields reach 80–84% , though costs are higher compared to SOCl₂.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance safety and scalability:

Purification and Quality Control

Industrial batches require rigorous purification:

| Step | Method | Outcome |

|---|---|---|

| Liquid-Liquid Extraction | Dichloromethane/water | Removes unreacted propionic acid |

| Distillation | Fractional, 40 mmHg | Isomers separated via boiling points |

| Crystallization | Hexane at −20°C | Final purity ≥99.5% (HPLC) |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Friedel-Crafts | 72–78 | 95–97 | High | 120–150 |

| SOCl₂ Chlorination | 85–90 | 98–99 | Moderate | 90–110 |

| Oxalyl Chloride | 80–84 | 97–98 | Low | 200–220 |

Key Trade-offs :

-

Friedel-Crafts is cost-effective for bulk production but requires meticulous catalyst handling.

-

SOCl₂ offers higher purity but generates corrosive gases.

Emerging Methodologies and Innovations

常见问题

Q. What are the optimized synthetic routes for preparing 2-(4-bromophenyl)propanoyl chloride, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via acyl chloride formation from the corresponding carboxylic acid using thionyl chloride (SOCl₂). For example, 2-(4-bromophenyl)propanoic acid can be refluxed with excess SOCl₂ under anhydrous conditions, followed by solvent removal under vacuum . Key intermediates (e.g., the carboxylic acid precursor) should be characterized via -NMR and -NMR to confirm regiochemistry and purity. IR spectroscopy can verify the conversion of -COOH to -COCl (disappearance of broad O-H stretch at ~2500–3000 cm⁻¹ and appearance of C=O stretch at ~1800 cm⁻¹) .

Q. What spectroscopic and chromatographic methods are critical for characterizing 2-(4-bromophenyl)propanoyl chloride?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies aromatic protons (δ 7.2–7.8 ppm for the 4-bromophenyl group) and the propanoyl chain (e.g., triplet for CH₂ adjacent to carbonyl). -NMR confirms the carbonyl carbon (δ ~170 ppm) and brominated aromatic carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks ([M+H]⁺ or [M-Cl]⁺ fragments) and isotopic patterns consistent with bromine (1:1 ratio for /) .

- HPLC/GC : Purity analysis via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures absence of unreacted starting materials .

Q. How does 2-(4-bromophenyl)propanoyl chloride react with nucleophiles like Grignard reagents, and what mechanistic considerations apply?

- Methodological Answer : The acyl chloride reacts with Grignard reagents (e.g., phenylmagnesium bromide) in a two-step mechanism:

Nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.

Elimination of Cl⁻, yielding a ketone after hydrolysis. Excess Grignard reagent may further react, forming tertiary alcohols .

Key Control : Use stoichiometric Grignard reagent and low temperatures (-78°C) to prevent over-addition. Monitor reaction progress via TLC (hexane/ethyl acetate) .

Advanced Research Questions

Q. How can researchers address unexpected byproducts, such as oxidative condensation products, during synthesis?

- Methodological Answer : Redox side reactions may occur if the substrate contains phenolic or electron-rich aromatic groups. For example, thionyl chloride can act as an oxidizing agent, leading to dimerization (e.g., biphenyl derivatives) or quinone formation . Mitigation Strategies :

- Use inert atmospheres (N₂/Ar) to minimize oxidation.

- Replace SOCl₂ with milder chlorinating agents (e.g., oxalyl chloride) for sensitive substrates.

- Purify via flash chromatography (silica gel, gradient elution) to isolate the target acyl chloride .

Q. What strategies improve the solubility and stability of 2-(4-bromophenyl)propanoyl chloride in organic reactions?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (e.g., dichloromethane, THF) for better dissolution. For hydrophilic systems, employ co-solvents like DMSO (≤10% v/v) without inducing hydrolysis .

- Stability : Store under anhydrous conditions at -20°C. Add molecular sieves (3Å) to reaction mixtures to scavenge moisture. Monitor degradation via -NMR (appearance of carboxylic acid protons) .

Q. How can researchers design experiments to evaluate the biological activity of derivatives synthesized from this compound?

- Methodological Answer :

- Derivatization : React with amines to form amides or with alcohols to form esters, targeting bioactive scaffolds (e.g., kinase inhibitors or antimicrobial agents) .

- Bioassays : Use cell viability assays (MTT/XTT) for cytotoxicity screening. For enzyme inhibition studies, employ fluorescence-based kinetic assays (e.g., protease activity) .

- Metabolomics : Track metabolites (e.g., via LC-MS) to identify biotransformation products and toxicity pathways .

Q. How should conflicting data on reaction yields or product ratios be analyzed and resolved?

- Methodological Answer :

- Replicate Experiments : Conduct triplicate runs under controlled conditions (temperature, solvent purity).

- Advanced Analytics : Use -NMR or X-ray crystallography to resolve stereochemical ambiguities.

- Computational Modeling : Apply DFT calculations to predict reaction pathways and intermediate stability, aligning with experimental observations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。